molecular formula C14H8BrNO5 B3705000 2-bromo-4-formylphenyl 3-nitrobenzoate

2-bromo-4-formylphenyl 3-nitrobenzoate

Cat. No.: B3705000
M. Wt: 350.12 g/mol
InChI Key: YWTSYTSGCQYEHT-UHFFFAOYSA-N
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Description

Compounds like “2-bromo-4-formylphenyl 3-nitrobenzoate” belong to the class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a nitration reaction could be used to introduce the nitro group, and a bromination reaction could be used to introduce the bromo group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of the bromo, formyl, and nitrobenzoate groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound like “this compound” would depend on the functional groups present in the molecule. For example, the bromo group might undergo substitution reactions, while the nitro group might participate in reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as color, density, hardness, melting point, and boiling point. These properties can be determined through various experimental techniques and are influenced by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of “2-bromo-4-formylphenyl 3-nitrobenzoate”, its mechanism of action would depend on its intended use, which could range from being a reagent in a chemical reaction to potentially having biological activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed, cause skin or eye irritation, or be hazardous to the environment .

Future Directions

The future directions for research on a compound like “2-bromo-4-formylphenyl 3-nitrobenzoate” would depend on its potential applications. This could include further studies to better understand its chemical properties, potential uses in synthesis, or possible biological activity .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-12-6-9(8-17)4-5-13(12)21-14(18)10-2-1-3-11(7-10)16(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTSYTSGCQYEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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